molecular formula C12H10N6O B11465456 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11465456
M. Wt: 254.25 g/mol
InChI Key: CZSWTLVONMUKDM-UHFFFAOYSA-N
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Description

5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazole ring fused with a quinoline moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition of azides and alkynes, followed by functional group transformations. One common method involves the reaction of quinoline-8-amine with an azide derivative under copper-catalyzed conditions to form the triazole ring. The subsequent introduction of the carboxamide group can be achieved through amidation reactions using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazole and quinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10N6O

Molecular Weight

254.25 g/mol

IUPAC Name

5-amino-1-quinolin-8-yltriazole-4-carboxamide

InChI

InChI=1S/C12H10N6O/c13-11-10(12(14)19)16-17-18(11)8-5-1-3-7-4-2-6-15-9(7)8/h1-6H,13H2,(H2,14,19)

InChI Key

CZSWTLVONMUKDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N3C(=C(N=N3)C(=O)N)N)N=CC=C2

Origin of Product

United States

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